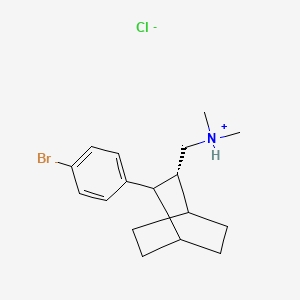
(2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compounds with CAS numbers 121734-80-3 and 81576-52-5 are known as (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide and (S,S)-N-(1-Phenylethyl) Ibuprofen Amide, respectively. These compounds are intermediates in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). They are primarily used in pharmaceutical research and development as certified reference materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide involves the reaction of 4-isobutylphenylacetic acid with (S)-1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
For (S,S)-N-(1-Phenylethyl) Ibuprofen Amide, the synthesis involves the enantioselective reaction of ibuprofen with (S)-1-phenylethylamine. This reaction is carried out under similar conditions, using a coupling agent and a suitable solvent .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Both compounds primarily undergo amide bond formation reactions. They can also participate in various organic reactions such as:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines and alcohols.
Substitution: They can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters
Wissenschaftliche Forschungsanwendungen
These compounds are extensively used in scientific research, particularly in the fields of:
Chemistry: As intermediates in the synthesis of various pharmaceuticals and as reference materials for analytical methods.
Biology: Studying the metabolic pathways and interactions of ibuprofen and its derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of ibuprofen and related compounds.
Industry: Quality control and standardization of ibuprofen production processes
Wirkmechanismus
The mechanism of action of these compounds is related to their role as intermediates in the synthesis of ibuprofen. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2SR)-2-(4-Isobutylphenyl)-N-((RS)-1-phenylethyl)propanamide
- (2RS)-2-(4-Ethylphenyl)propanoic Acid
- (S)-Ibuprofen
Uniqueness
The uniqueness of (2SR)-2-(4-Isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide and (S,S)-N-(1-Phenylethyl) Ibuprofen Amide lies in their specific stereochemistry, which is crucial for their role as intermediates in the synthesis of enantiomerically pure ibuprofen. This stereochemistry ensures the desired pharmacological activity and reduces potential side effects .
These compounds are essential in the pharmaceutical industry for the production of high-quality ibuprofen and for research into new therapeutic applications of NSAIDs.
Eigenschaften
Molekularformel |
C21H27NO |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m0/s1 |
InChI-Schlüssel |
BLNIYEIMTLMHGY-IRXDYDNUSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


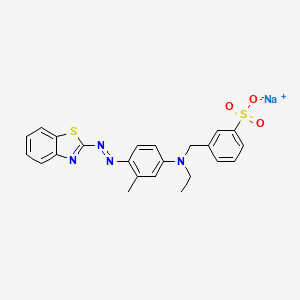
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
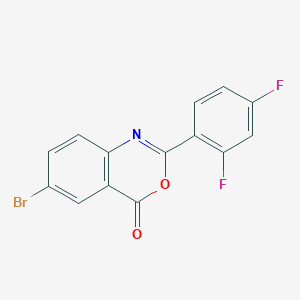
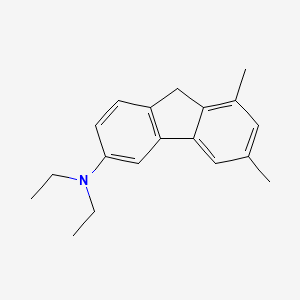

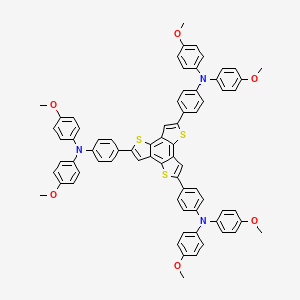

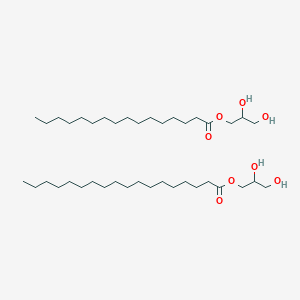


![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)

![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
